

Application Notes for In Vivo Studies of CC-90003

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

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Introduction

CC-90003 is a potent and selective covalent inhibitor of ERK1/2, key protein kinases in the MAPK signaling pathway.^{[1][2][3][4][5]} This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.^{[1][2][4]} Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacodynamics of **CC-90003**. These application notes provide detailed protocols for conducting in vivo studies using **CC-90003** in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer.

Data Presentation: CC-90003 In Vivo Treatment Schedules

The following tables summarize the treatment schedules for **CC-90003** administered as a single agent and in combination with docetaxel in KRAS-mutant lung cancer PDX models.

Table 1: Single-Agent and Combination Therapy Treatment Regimens

Treatment Group	Compound	Dose	Route of Administration	Schedule
1	Vehicle	-	Oral (p.o.)	Daily, Days 0-27
2	CC-90003	50 mg/kg	Oral (p.o.)	Continuous: Daily, Days 0-27
3	Docetaxel	15 mg/kg	Intravenous (i.v.)	Days 0 and 7
4	CC-90003 + Docetaxel	50 mg/kg + 15 mg/kg	Oral (p.o.) + Intravenous (i.v.)	Continuous: CC- 90003 daily (Days 0-27), Docetaxel on Days 0 and 7
5	CC-90003 + Docetaxel	50 mg/kg + 15 mg/kg	Oral (p.o.) + Intravenous (i.v.)	Intermittent: CC- 90003 on Days 0-3, 7-10, 14-17, 21-26; Docetaxel on Days 5 and 12
6	CC-90003	50 mg/kg	Oral (p.o.)	Intermittent: Days 0-3, 7-10, 14-17, 21-26

Note: The **CC-90003** dose is bioequivalent to the free base.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Animal Models

- Model: Patient-Derived Xenograft (PDX) models of KRAS-mutant non-small cell lung cancer are recommended to reflect the heterogeneity of human tumors.[\[7\]](#)
- Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for hosting human tumor xenografts.[\[8\]](#)[\[9\]](#)[\[10\]](#) Animals should be 6-8 weeks old at the start of the experiment.

Tumor Implantation

- Procedure: Subcutaneously implant tumor fragments or a suspension of tumor cells from a KRAS-mutant lung cancer PDX model into the flank of each mouse.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Cell Suspension Preparation (if applicable):
 - Harvest tumor cells and prepare a single-cell suspension.
 - Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of $1-5 \times 10^7$ cells/mL.[\[11\]](#)
 - Keep the cell suspension on ice until injection.[\[11\]](#)
- Injection:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
 - Inject 100-200 μ L of the tumor cell suspension subcutaneously into the right flank.[\[2\]](#)[\[11\]](#)
 - Withdraw the needle slowly to prevent leakage.[\[2\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[\[6\]](#)
 - Measure tumor dimensions (length and width) twice weekly using digital calipers.[\[1\]](#)[\[13\]](#)
 - Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[\[10\]](#)
 - Monitor animal body weight and overall health at least twice weekly.[\[11\]](#)[\[14\]](#)

Drug Formulation and Administration

- **CC-90003** (Oral Administration):

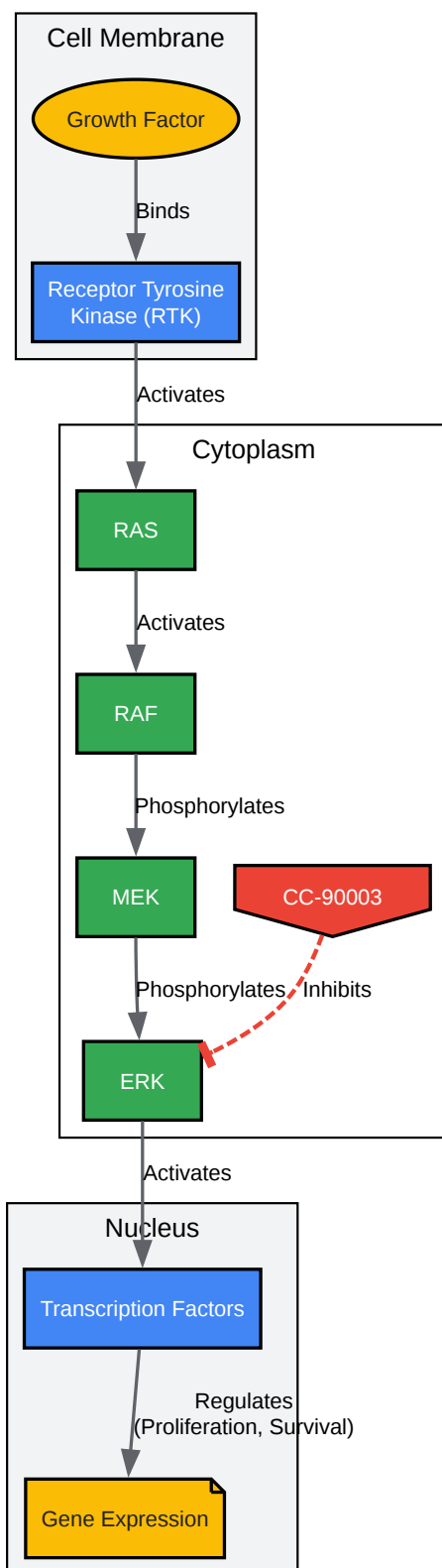
- Prepare a formulation of **CC-90003** suitable for oral gavage. A suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a common choice. A solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is another option.^[15]
- Administer the formulation orally using a gavage needle at the specified dose and schedule.
- Docetaxel (Intravenous Administration):
 - Dilute commercially available docetaxel injection concentrate with a suitable infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose solution, to the final desired concentration.^[16]^[17]
 - Administer the diluted docetaxel solution intravenously via the tail vein at the specified dose and schedule.

Efficacy Evaluation

- Primary Endpoint: Tumor growth inhibition or regression.
- Secondary Endpoints:
 - Animal body weight changes.
 - Overall survival.
 - Pharmacodynamic analysis of tumor tissue (e.g., levels of phosphorylated ERK).

Mandatory Visualizations

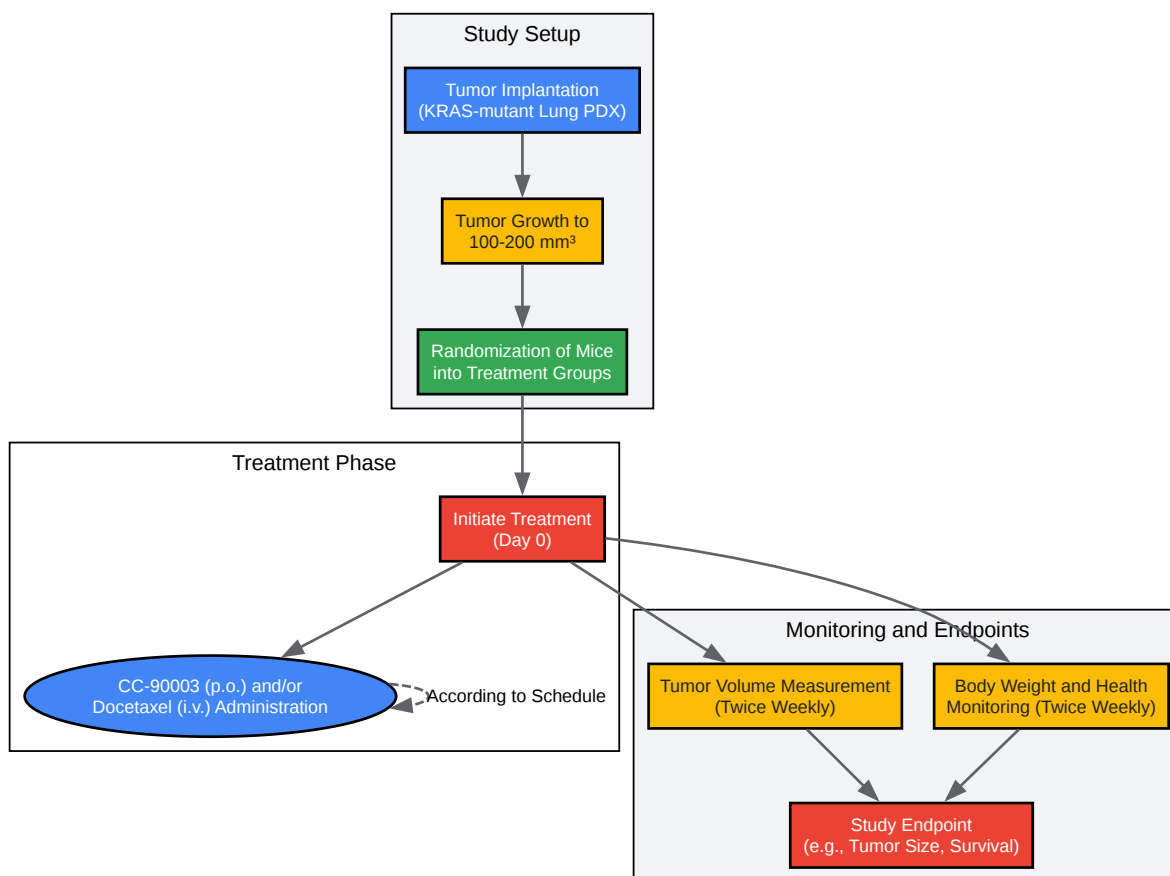
Signaling Pathway



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Caption: The MAPK signaling pathway and the inhibitory action of **CC-90003** on ERK.

Experimental Workflow



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Caption: Experimental workflow for in vivo efficacy studies of **CC-90003**.

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